molecular formula C20H23N5O6S B2497061 ethyl 4-{2-[6-(2-methylpropane-2-sulfonyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl]acetamido}benzoate CAS No. 1189913-86-7

ethyl 4-{2-[6-(2-methylpropane-2-sulfonyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl]acetamido}benzoate

Numéro de catalogue: B2497061
Numéro CAS: 1189913-86-7
Poids moléculaire: 461.49
Clé InChI: YUHDZKOXBQANLB-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Ethyl 4-{2-[6-(2-methylpropane-2-sulfonyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl]acetamido}benzoate is a complex organic compound that belongs to the class of triazolopyridazines. This compound is characterized by its unique structure, which includes a triazolopyridazine core, an ethyl ester group, and a benzoate moiety. It is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-{2-[6-(2-methylpropane-2-sulfonyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl]acetamido}benzoate typically involves multiple steps, starting from readily available starting materials

    Formation of Triazolopyridazine Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the triazolopyridazine ring system.

    Introduction of Sulfonyl Group: The sulfonyl group is introduced through a sulfonation reaction, typically using sulfonyl chlorides in the presence of a base.

    Coupling with Benzoate Moiety: The final step involves the esterification of the intermediate with ethyl 4-aminobenzoate under acidic or basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of efficient catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.

Analyse Des Réactions Chimiques

Sulfonation at the 6-Position

The 2-methylpropane-2-sulfonyl group is introduced via nucleophilic aromatic substitution (NAS) or transition-metal-catalyzed coupling:

  • Reaction : Treatment of 6-chloro-triazolopyridazine with tert-butylsulfonyl chloride in the presence of a base (e.g., K₂CO₃) or a palladium catalyst (e.g., Pd(PPh₃)₄) .

  • Conditions : DMF or THF, 60–80°C, 12–24 hours .

Acetamido-Benzoate Linkage Formation

The acetamido bridge is formed via amidation:

  • Step 1 : Activation of the carboxylic acid (e.g., ethyl 4-aminobenzoate) using EDCl/HOBt or conversion to an acyl chloride (SOCl₂) .

  • Step 2 : Coupling with 2-(triazolopyridazin-yl)acetic acid under basic conditions (e.g., Et₃N) .

Example Reaction Table :

StepReagents/ConditionsProductYieldReference
1SOCl₂, reflux, 2hAcyl chloride intermediate85%
2EDCl, HOBt, DMF, RT, 12hEthyl 4-{2-[...]acetamido}benzoate72%

Ester Hydrolysis and Stability

The ethyl benzoate group is susceptible to hydrolysis:

  • Acidic Hydrolysis : H₂SO₄/H₂O, reflux → 4-{2-[...]acetamido}benzoic acid .

  • Basic Hydrolysis : NaOH/EtOH, RT → Sodium carboxylate .

  • Stability : Stable under anhydrous, neutral conditions but degrades in prolonged acidic/basic environments .

Reactivity of the Sulfonyl Group

The tert-butylsulfonyl moiety exhibits:

  • Resistance to Nucleophilic Attack due to steric hindrance from the tert-butyl group .

  • Potential for Desulfonation : Requires strong bases (e.g., LiAlH₄) or extreme heat (>200°C) .

Triazolopyridazine Ring Modifications

  • Electrophilic Substitution : Limited due to electron-withdrawing sulfonyl and carbonyl groups. Nitration/sulfonation requires directing groups .

  • Reduction : Catalytic hydrogenation (Pd/C, H₂) may reduce the triazole ring, altering bioactivity .

Key Stability Considerations

Functional GroupStability ProfileDegradation Pathway
Ethyl benzoateHydrolysis in acidic/basic mediaEster → Carboxylic acid
Sulfonyl groupStable under physiological pHDesulfonation at high T/pH
TriazolopyridazineStable to light/heatRing-opening under strong reductants

Synthetic Challenges

  • Steric Hindrance : Bulky tert-butylsulfonyl group complicates NAS at the 6-position .

  • Regioselectivity : Competing reactions during triazole ring formation require precise stoichiometry .

Applications De Recherche Scientifique

Research indicates that ethyl 4-{2-[6-(2-methylpropane-2-sulfonyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl]acetamido}benzoate exhibits several biological activities:

  • Antimicrobial Properties : Studies have shown that this compound has significant antimicrobial effects against various bacterial strains. The presence of the sulfonamide group enhances its efficacy by disrupting bacterial metabolic processes.
  • Anti-inflammatory Effects : The triazole and pyridazine rings are known to contribute to anti-inflammatory properties. Experimental models have demonstrated a reduction in inflammatory markers upon treatment with this compound.
  • Anticancer Potential : Preliminary studies suggest that this compound may inhibit cancer cell proliferation in vitro. This effect is likely due to its ability to interfere with cellular signaling pathways involved in tumor growth.

Case Studies and Research Findings

Several studies have documented the applications of this compound:

  • Study on Antimicrobial Activity : A study published in Der Pharma Chemica explored the antimicrobial effects of various derivatives of triazole compounds. Ethyl 4-{...} demonstrated potent activity against Gram-positive bacteria .
  • Anti-inflammatory Research : Research published in Pharmaceutical Chemistry Journal highlighted the anti-inflammatory effects of similar triazole derivatives, indicating that modifications to the structure can enhance their therapeutic potential .
  • Cancer Research : A recent investigation into novel anticancer agents included ethyl 4-{...}, revealing its ability to induce apoptosis in specific cancer cell lines .

Mécanisme D'action

The mechanism of action of ethyl 4-{2-[6-(2-methylpropane-2-sulfonyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl]acetamido}benzoate involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by:

    Binding to Enzymes: It may inhibit or activate specific enzymes involved in metabolic pathways.

    Modulating Receptors: The compound can interact with cellular receptors, altering signal transduction pathways.

    Interfering with DNA/RNA: It may bind to nucleic acids, affecting gene expression and protein synthesis.

Comparaison Avec Des Composés Similaires

Ethyl 4-{2-[6-(2-methylpropane-2-sulfonyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl]acetamido}benzoate can be compared with other triazolopyridazine derivatives:

    This compound: Unique due to its specific sulfonyl and benzoate groups.

    Similar Compounds: Other triazolopyridazine derivatives with different substituents, such as methyl or ethyl groups, may exhibit different biological activities and properties.

Activité Biologique

Ethyl 4-{2-[6-(2-methylpropane-2-sulfonyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl]acetamido}benzoate is a complex organic compound with potential therapeutic applications. Its biological activity is primarily linked to its interactions with various biological targets and pathways. This article provides an overview of the compound's biological activity, including its mechanisms of action, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

Molecular Formula: C₁₉H₂₃N₅O₄S
Molecular Weight: 405.48 g/mol
IUPAC Name: this compound

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition: The compound has shown inhibitory activity against specific enzymes involved in metabolic pathways. For instance, it may inhibit dipeptidyl peptidase IV (DPP-IV), which plays a crucial role in glucose metabolism and is a target for type 2 diabetes treatment .
  • Anticancer Activity: Research indicates that similar compounds within the triazole family exhibit anticancer properties by interacting with various signaling pathways involved in tumor growth and proliferation. These compounds may inhibit key kinases such as EGFR and PDGFR .
  • Antimicrobial Properties: The sulfonamide moiety in the compound suggests potential antibacterial activity. Compounds with similar structures have been reported to exhibit significant antimicrobial effects against various bacterial strains .

In Vitro Studies

Several studies have investigated the biological activity of related compounds in vitro:

  • DPP-IV Inhibition: A related compound demonstrated an IC₅₀ value of 18 nM against DPP-IV, indicating strong inhibitory potential which could translate into therapeutic benefits for managing diabetes .
  • Anticancer Efficacy: In vitro assays have shown that triazole derivatives can inhibit cancer cell lines by inducing apoptosis and inhibiting cell proliferation through modulation of the PI3K/Akt signaling pathway .

In Vivo Studies

Animal models have been employed to assess the efficacy and safety of compounds similar to this compound:

  • Tumor Growth Inhibition: In xenograft models, compounds with similar structures have shown significant tumor growth inhibition compared to controls. This suggests potential for further development as anticancer agents .

Case Studies

  • Case Study on DPP-IV Inhibitors:
    • A series of beta-amino amides incorporating triazole rings were synthesized and evaluated for DPP-IV inhibition. The results indicated a strong correlation between structural modifications and enzyme inhibition potency.
CompoundIC₅₀ (nM)Selectivity
Compound A18High
Compound B30Moderate

This highlights the potential for this compound to exhibit similar or enhanced activity.

Propriétés

IUPAC Name

ethyl 4-[[2-(6-tert-butylsulfonyl-3-oxo-[1,2,4]triazolo[4,3-b]pyridazin-2-yl)acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N5O6S/c1-5-31-18(27)13-6-8-14(9-7-13)21-16(26)12-24-19(28)25-15(22-24)10-11-17(23-25)32(29,30)20(2,3)4/h6-11H,5,12H2,1-4H3,(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUHDZKOXBQANLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)CN2C(=O)N3C(=N2)C=CC(=N3)S(=O)(=O)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N5O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

461.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.